

Cinnamyl Piperazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Cinnamyl piperazine hydrochloride

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Abstract

Cinnamyl piperazine hydrochloride is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme implicated in various inflammatory and allergic responses. This technical guide provides an in-depth overview of the basic properties of cinnamyl piperazine hydrochloride, including its physicochemical characteristics, synthesis, and analytical methods. Furthermore, it elucidates its mechanism of action by detailing the H-PGDS signaling pathway and the consequences of its inhibition. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Cinnamyl piperazine hydrochloride is a white to off-white solid.^[1] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its handling and formulation.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ ClN ₂	[2]
Molecular Weight	238.76 g/mol	[1]
CAS Number	163596-56-3	[2]
Melting Point	274 - 276 °C	[2]
Boiling Point	402 °C at 760 mmHg	[2]
Flash Point	196.9 °C	[2]
LogP	2.67370	[2]
Solubility	DMSO (Slightly), Methanol (Very Slightly)	[1]

Synthesis and Analysis

Synthesis of N-Cinnamyl Piperazine (Free Base)

A common method for the synthesis of the free base, N-cinnamyl piperazine, involves the reaction of piperazine with cinnamyl chloride. The hydrochloride salt can then be prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

- Dissolve a molar excess of absolute piperazine (e.g., 2.5 moles) in isopropanol (1 liter).
- Gradually add cinnamyl chloride (0.5 moles) dropwise to the solution at room temperature.
- After the addition is complete, heat the reaction mixture to 70°C for 3 hours with stirring.[3]
- Remove the solvent by distillation.
- Dissolve the residue in chloroform (500 ml) and wash successively with a sodium hydroxide solution and water.
- Dry the organic layer over anhydrous potassium carbonate and filter.

- Remove the chloroform by vacuum distillation.[3]
- The crude N-cinnamyl piperazine can be purified by distillation or recrystallization from n-hexane.[3]

To obtain the hydrochloride salt, the purified N-cinnamyl piperazine base is dissolved in a suitable solvent like acetone and treated with hydrochloric acid. The resulting precipitate of cinnamyl piperazine hydrochloride can be collected by filtration and recrystallized.

Analytical Methods

The analysis of cinnamyl piperazine hydrochloride can be performed using various chromatographic techniques. Due to the lack of a strong chromophore in the piperazine moiety, derivatization is often employed for UV-based detection methods.

High-Performance Liquid Chromatography (HPLC-UV):

A validated HPLC-UV method for the determination of piperazine, which can be adapted for cinnamyl piperazine, involves pre-column derivatization.

- Derivatizing Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a stable, UV-active derivative.[4]
- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
- Detection: The derivative can be detected at a wavelength of 340 nm.[4]
- Quantification: The method can be validated for linearity, accuracy, precision, and limits of detection and quantification.[4]

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of piperazine derivatives.

- Sample Preparation: Simple solvent extraction is often sufficient.

- Column: A non-polar or medium-polarity capillary column is typically used.
- Carrier Gas: Helium is commonly used.
- Detection: Mass spectrometry provides high selectivity and sensitivity for identification and quantification.

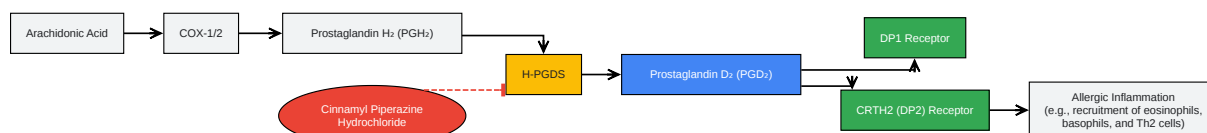
Mechanism of Action and Signaling Pathway

Cinnamyl piperazine hydrochloride is a potent and selective inhibitor of hematopoietic prostaglandin D synthase (H-PGDS).[5] H-PGDS is a key enzyme in the biosynthesis of prostaglandin D₂ (PGD₂), a pro-inflammatory mediator.

The H-PGDS Signaling Pathway

H-PGDS catalyzes the isomerization of prostaglandin H₂ (PGH₂) to PGD₂. [2] PGD₂ then exerts its biological effects by binding to two G-protein coupled receptors: the DP1 receptor and the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, also known as the DP2 receptor.

The inhibition of H-PGDS by cinnamyl piperazine hydrochloride leads to a reduction in the production of PGD₂, thereby attenuating its downstream inflammatory effects.



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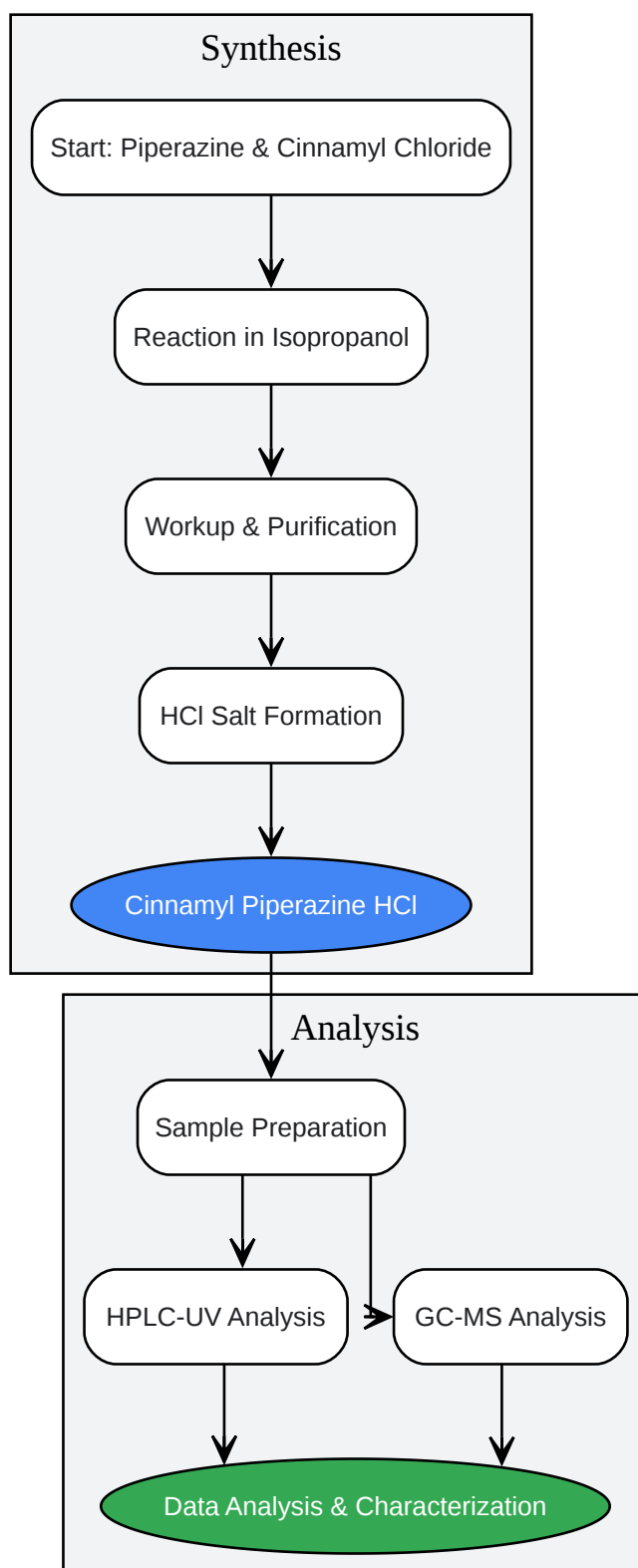
Caption: H-PGDS signaling pathway and the inhibitory action of Cinnamyl Piperazine HCl.

Biological Consequences of H-PGDS Inhibition

PGD₂ is a key mediator in allergic diseases such as asthma and allergic rhinitis. It is involved in the recruitment of inflammatory cells, including eosinophils, basophils, and Th2 lymphocytes. By inhibiting H-PGDS, cinnamyl piperazine hydrochloride can potentially mitigate the inflammatory cascade associated with these conditions.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and analysis of cinnamyl piperazine hydrochloride.



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Caption: General workflow for the synthesis and analysis of Cinnamyl Piperazine HCl.

Conclusion

Cinnamyl piperazine hydrochloride is a compound of significant interest due to its targeted inhibition of H-PGDS. This guide has provided a detailed overview of its fundamental properties, synthesis, and analytical methodologies, as well as its mechanism of action within the H-PGDS signaling pathway. The information presented herein is intended to support further research and development of this and related compounds for potential therapeutic applications in inflammatory and allergic diseases.

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